Isopropyltrichlorosilane

Vue d'ensemble

Description

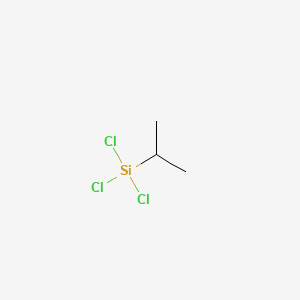

Isopropyltrichlorosilane is an organosilicon compound with the chemical formula (CH₃)₂CHSiCl₃. It is a colorless liquid that is primarily used as an intermediate in the production of other organosilicon compounds. This compound is known for its reactivity with water and alcohols, making it a valuable reagent in various chemical processes .

Méthodes De Préparation

Isopropyltrichlorosilane can be synthesized through several methods:

Direct Process: This involves the reaction of elemental silicon with a gaseous mixture of isopropyl chloride and hydrogen chloride in the presence of a copper catalyst. The reaction is carried out in a stirred bed reactor at a temperature of around 220°C.

Reaction with Trichlorosilane: Another method involves the reaction of isopropyl alcohol with phosphoryl chloride and trichlorosilane.

Analyse Des Réactions Chimiques

Isopropyltrichlorosilane undergoes various chemical reactions, including:

Hydrolysis: When exposed to water, this compound hydrolyzes to form isopropylsilanetriol and hydrochloric acid.

Alcoholysis: Reacting with alcohols, it forms isopropyltrialkoxysilanes and hydrochloric acid.

Substitution Reactions: This compound can undergo substitution reactions with various nucleophiles, leading to the formation of different organosilicon compounds.

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of isopropyltrichlorosilane involves its reactivity with nucleophiles, such as water and alcohols. The compound undergoes hydrolysis or alcoholysis, leading to the formation of silanol or alkoxysilane groups. These groups can further react with other compounds to form stable organosilicon structures. The molecular targets and pathways involved in these reactions are primarily related to the formation of silicon-oxygen and silicon-carbon bonds .

Comparaison Avec Des Composés Similaires

Isopropyltrichlorosilane can be compared with other alkyltrichlorosilanes, such as methyltrichlorosilane and ethyltrichlorosilane:

Methyltrichlorosilane: This compound has a similar structure but with a methyl group instead of an isopropyl group.

Ethyltrichlorosilane: This compound has an ethyl group and is also less bulky than this compound.

This compound is unique due to its bulkier isopropyl group, which affects its reactivity and makes it suitable for specific applications where steric hindrance is beneficial .

Activité Biologique

Isopropyltrichlorosilane (IPTCS) is an organosilicon compound with the formula . It is primarily used in the synthesis of silane-based compounds and as a coupling agent in various applications. The biological activity of IPTCS has been a subject of interest due to its potential interactions with biological systems, particularly in the fields of biochemistry and materials science.

Chemical Structure:

this compound consists of a silicon atom bonded to three chlorine atoms and one isopropyl group. This unique structure allows it to participate in various chemical reactions, particularly those involving silanol groups.

Mechanism of Action:

IPTCS can interact with biological molecules through several mechanisms:

- Surface Modification: IPTCS can modify surfaces by forming siloxane bonds with hydroxyl groups on biomolecules, enhancing the stability and functionality of these molecules in biochemical assays.

- Enzyme Interaction: The presence of chlorosilane groups enables IPTCS to potentially inhibit or activate enzymes by covalently bonding with active sites or altering protein conformations .

- Cellular Effects: IPTCS has been observed to influence cellular processes such as signal transduction, gene expression, and metabolic pathways. Its interactions can modulate the activity of kinases and phosphatases, leading to changes in cellular functions.

Antimicrobial Properties

Research indicates that silane compounds, including IPTCS, exhibit antimicrobial properties. They can disrupt microbial membranes and inhibit growth by modifying the surface characteristics of materials, making them less hospitable to microbial colonization .

Cytotoxicity Studies

Studies have shown varying effects of IPTCS on different cell lines. At low concentrations, IPTCS may promote cellular proliferation and tissue repair; however, at higher concentrations, it has demonstrated cytotoxic effects leading to apoptosis and cellular damage.

| Concentration (µM) | Cell Viability (%) | Observations |

|---|---|---|

| 0 | 100 | Control group |

| 10 | 95 | No significant effect |

| 50 | 70 | Moderate cytotoxicity |

| 100 | 40 | High cytotoxicity |

Case Studies

- In Vitro Studies: A study investigated the effects of IPTCS on human fibroblast cells. Results indicated that IPTCS at concentrations above 50 µM reduced cell viability significantly due to induced oxidative stress.

- Surface Functionalization: Another study utilized IPTCS for functionalizing silica nanoparticles used in drug delivery systems. The modified nanoparticles showed enhanced biocompatibility and drug loading efficiency compared to unmodified counterparts .

Pharmacokinetics

The pharmacokinetics of IPTCS involves its absorption, distribution, metabolism, and excretion (ADME) characteristics:

- Absorption: IPTCS is a liquid at room temperature, facilitating its absorption through biological membranes.

- Distribution: Once absorbed, it can distribute through bodily fluids, potentially interacting with various biomolecules.

- Metabolism: The metabolic pathways for IPTCS are not fully elucidated; however, hydrolysis may lead to the formation of isopropanol and silanol derivatives.

- Excretion: Excretion pathways are likely through urine as metabolites.

Propriétés

IUPAC Name |

trichloro(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Cl3Si/c1-3(2)7(4,5)6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWLZOISJZHVHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50194504 | |

| Record name | Trichloro(1-methylethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4170-46-1 | |

| Record name | Trichloro(1-methylethyl)silane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004170461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichloro(1-methylethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyltrichlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Isopropyltrichlorosilane in the synthesis of Isopropyldichlorosilane?

A1: In the study by [], this compound (this compound) is a byproduct formed during the synthesis of the target compound, Isopropyldichlorosilane. The reaction focuses on the direct process of reacting elemental silicon with isopropyl chloride and hydrogen chloride in the presence of a copper catalyst. While the aim is to maximize the production of Isopropyldichlorosilane, a small amount of this compound is inevitably produced alongside other chlorosilanes.

Q2: Can you explain the significance of controlling the reaction conditions to minimize this compound formation?

A2: The research [] emphasizes optimizing reaction parameters to favor Isopropyldichlorosilane production. This includes controlling the ratio of reactants (isopropyl chloride to hydrogen chloride), the size of elemental silicon particles, and the reaction temperature. These factors influence the selectivity of the reaction, impacting the relative amounts of Isopropyldichlorosilane and byproducts like this compound. Minimizing this compound formation is desirable for maximizing the yield of the desired product and simplifying the purification process.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.